molecular formula C9H7BrN2 B1273632 4-(3-bromophenyl)-1H-pyrazole CAS No. 916792-28-4

4-(3-bromophenyl)-1H-pyrazole

Cat. No. B1273632
CAS RN: 916792-28-4
M. Wt: 223.07 g/mol
InChI Key: NWJALWCDYPLISV-UHFFFAOYSA-N
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Description

“4-(3-bromophenyl)-1H-pyrazole” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. The compound also contains a bromophenyl group, which is a phenyl ring substituted with a bromine atom .


Synthesis Analysis

The synthesis of “4-(3-bromophenyl)-1H-pyrazole” or similar compounds often involves multi-step procedures. For instance, a synthesis pathway could involve the bromination of a phenyl group, followed by coupling reactions to form the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “4-(3-bromophenyl)-1H-pyrazole” can be predicted based on similar compounds. For example, the presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability. The pyrazole ring can influence the electron density of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions .


Chemical Reactions Analysis

The chemical reactivity of “4-(3-bromophenyl)-1H-pyrazole” and its derivatives often involves reactions at the pyrazole ring or the aromatic rings. The presence of a bromo substituent can make the compound amenable to further substitution reactions due to the bromine’s leaving group ability .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-bromophenyl)-1H-pyrazole” can be inferred from related compounds. For instance, the presence of a bromo substituent can influence the compound’s reactivity, polarity, and solubility .

Scientific Research Applications

Pharmacological Applications

Pyrazole derivatives, including 4-(3-Bromophenyl)pyrazole, have been extensively studied for their pharmacological properties. They exhibit a range of biological activities, such as antibacterial, antifungal, antiparasitic, anti-inflammatory, and antidepressant effects . These compounds are particularly promising in the development of new drugs due to their versatile nitrogen-based hetero-aromatic ring structure.

Neuroprotective Effects

Research has indicated that pyrazole derivatives can play a role in neuroprotection. A study investigated the neurotoxic potentials of a pyrazoline derivative related to 4-(3-Bromophenyl)pyrazole on the acetylcholinesterase activity and malondialdehyde level in the brain, which are associated with behavioral parameters and swimming potential . This suggests potential applications in treating neurodegenerative diseases or reducing neurotoxicity.

Antioxidant Properties

The oxidative stress response in cells is a critical area of research, and pyrazole derivatives have been linked to antioxidant activities. They may help in mitigating the effects of reactive oxygen species and oxidative damage, which are implicated in various diseases .

Agricultural Chemicals

Pyrazoles are also significant in the agricultural sector. They serve as frameworks for the synthesis of compounds with antifungal and antimicrobial properties, which can be used to protect crops from pests and diseases .

Organic Synthesis

In organic chemistry, 4-(3-Bromophenyl)pyrazole can act as a precursor or intermediate in the synthesis of more complex molecules. Its structure allows for various reactions and transformations, making it a valuable component in synthetic strategies .

Metal Ion Detection

Pyrazole derivatives have been utilized in the synthesis of sensing probes for metal ions. For instance, a pyrazole biscoumarin-derived sensing probe was reported to selectively detect copper and zinc ions . This application is crucial in environmental monitoring and industrial processes.

Antitumor Activities

The antitumor potential of pyrazole derivatives is another promising area of research. Their ability to inhibit the growth of cancer cells makes them candidates for the development of new anticancer drugs .

Chemical Industry Applications

Pyrazole derivatives, including 4-(3-Bromophenyl)pyrazole, are important in the chemical industry for the synthesis of various small molecules. These molecules have diverse applications, ranging from pharmaceuticals to materials science .

properties

IUPAC Name

4-(3-bromophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJALWCDYPLISV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375470
Record name 4-(3-bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-bromophenyl)-1H-pyrazole

CAS RN

916792-28-4
Record name 4-(3-bromophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-bromophenyl)-1H-pyrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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